molecular formula C13H7F4NO2 B12068065 5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid

5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid

Cat. No.: B12068065
M. Wt: 285.19 g/mol
InChI Key: JPILCNBEJITSIQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid is an organic compound that belongs to the class of fluorinated aromatic carboxylic acids. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H7F4NO2

Molecular Weight

285.19 g/mol

IUPAC Name

5-fluoro-2-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C13H7F4NO2/c14-10-6-18-11(5-9(10)12(19)20)7-2-1-3-8(4-7)13(15,16)17/h1-6H,(H,19,20)

InChI Key

JPILCNBEJITSIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C(=C2)C(=O)O)F

Origin of Product

United States

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